2-Ethyl-5,5-dimethyl-2-phenyl-1,3-dioxane
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Overview
Description
2-Ethyl-5,5-dimethyl-2-phenyl-1,3-dioxane is an organic compound belonging to the class of 1,3-dioxanes. These compounds are characterized by a six-membered ring containing two oxygen atoms at the 1 and 3 positions. The presence of ethyl, dimethyl, and phenyl groups in this compound makes it unique and potentially useful in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethyl-5,5-dimethyl-2-phenyl-1,3-dioxane can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing toluene with toluenesulfonic acid as a catalyst, allowing continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods: Industrial production methods for 1,3-dioxanes, including this compound, often involve similar acetalization processes. The use of orthoesters or molecular sieves can enhance water removal, improving yield and stability .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-5,5-dimethyl-2-phenyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like KMnO₄ or MCPBA.
Reduction: Employing reducing agents such as LiAlH₄ or NaBH₄.
Substitution: Reacting with nucleophiles like RLi or RMgX.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in dry ether.
Substitution: RMgX in anhydrous conditions.
Major Products:
Oxidation: Formation of lactones or related cleavage products.
Reduction: Conversion to alcohols.
Substitution: Formation of substituted dioxanes.
Scientific Research Applications
2-Ethyl-5,5-dimethyl-2-phenyl-1,3-dioxane has several scientific research applications:
Chemistry: Used as a protecting group for carbonyl compounds.
Medicine: Investigated for its potential as a drug intermediate.
Mechanism of Action
The mechanism of action of 2-Ethyl-5,5-dimethyl-2-phenyl-1,3-dioxane involves its ability to form stable acetal structures. This stability makes it useful in protecting carbonyl groups during chemical reactions. The molecular targets include carbonyl compounds, and the pathways involve acetalization and deprotection processes .
Comparison with Similar Compounds
- 5,5-Dimethyl-2-phenyl-1,3-dioxane
- 5-Ethyl-1,3-dioxane-5-methanol
- 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid)
Uniqueness: 2-Ethyl-5,5-dimethyl-2-phenyl-1,3-dioxane is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other 1,3-dioxanes .
Properties
CAS No. |
24571-15-1 |
---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2-ethyl-5,5-dimethyl-2-phenyl-1,3-dioxane |
InChI |
InChI=1S/C14H20O2/c1-4-14(12-8-6-5-7-9-12)15-10-13(2,3)11-16-14/h5-9H,4,10-11H2,1-3H3 |
InChI Key |
NSXDRFMKVBIRFF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(OCC(CO1)(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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